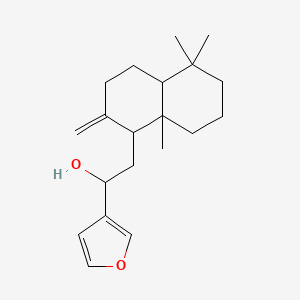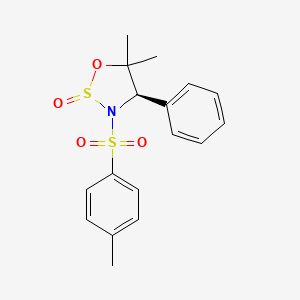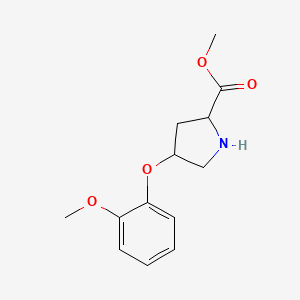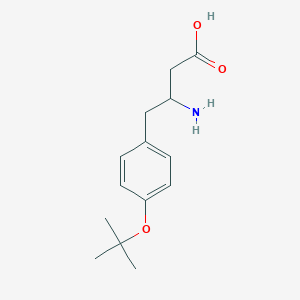
H-L-beta-homo-Tyr(tBu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-β-ホモ-Tyr(tBu)-OHは、合成アミノ酸誘導体です。 チロシン残基にtert-ブチル基が結合しているのが特徴です。 このような化合物は、ペプチド合成で広く使用されており、生化学研究で様々な用途があります。
2. 製法
合成経路と反応条件
H-L-β-ホモ-Tyr(tBu)-OHの合成は、通常、チロシンのヒドロキシル基をtert-ブチル基で保護することから始まります。 これは、水酸化ナトリウムなどの塩基の存在下で、チロシンをtert-ブチルクロリドと反応させることで達成できます。 反応条件は、通常、ヒドロキシル基を選択的に保護するために、不活性雰囲気と制御された温度が必要です。
工業生産方法
H-L-β-ホモ-Tyr(tBu)-OHの工業生産では、自動ペプチド合成装置を用いた大規模合成が行われる場合があります。 このプロセスには、官能基の保護、カップリング反応、精製工程が含まれており、高純度の目的化合物を得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-beta-homo-Tyr(tBu)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This can be achieved through the reaction of tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective protection of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to obtain the desired compound with high purity.
化学反応の分析
反応の種類
H-L-β-ホモ-Tyr(tBu)-OHは、以下のような様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基を酸化してケトンまたはアルデヒドを生成することができます。
還元: tert-ブチル基を除去するために、化合物を還元することができます。
置換: tert-ブチル基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの試薬。
置換: ハロゲン化物または他の求核試薬などの試薬。
主要な生成物
これらの反応で生成される主要な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、酸化するとケトンが生成される場合があり、還元するとtert-ブチル基が除去される場合があります。
4. 科学研究における用途
H-L-β-ホモ-Tyr(tBu)-OHは、科学研究で様々な用途があります。
化学: ペプチドやタンパク質の合成に使用されています。
生物学: 酵素-基質相互作用における役割について研究されています。
医学: 潜在的な治療的用途について調査されています。
産業: 医薬品やバイオテクノロジー製品の開発に利用されています。
科学的研究の応用
H-L-beta-homo-Tyr(tBu)-OH has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and biotechnological products.
作用機序
H-L-β-ホモ-Tyr(tBu)-OHの作用機序には、特定の分子標的との相互作用が関与しています。 tert-ブチル基は、化合物の酵素や受容体に対する結合親和性と特異性に影響を与える可能性があります。 関与する経路には、シグナル伝達、酵素阻害、受容体活性化などがあります。
6. 類似の化合物との比較
類似の化合物
H-L-Tyr(tBu)-OH: β-ホモ修飾がありません。
H-L-β-ホモ-Phe(tBu)-OH: 構造は類似していますが、チロシンではなくフェニルアラニンが含まれています。
独自性
H-L-β-ホモ-Tyr(tBu)-OHは、β-ホモ修飾とtert-ブチル基の両方が存在することが特徴です。 この組み合わせは、生化学的用途における安定性と特異性を向上させることができます。
類似化合物との比較
Similar Compounds
H-L-Tyr(tBu)-OH: Lacks the beta-homo modification.
H-L-beta-homo-Phe(tBu)-OH: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
H-L-beta-homo-Tyr(tBu)-OH is unique due to the presence of both the beta-homo modification and the tert-butyl group. This combination can enhance its stability and specificity in biochemical applications.
特性
IUPAC Name |
3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLKTFMSBRROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

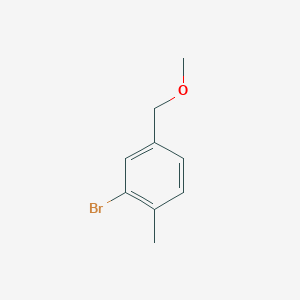



![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)

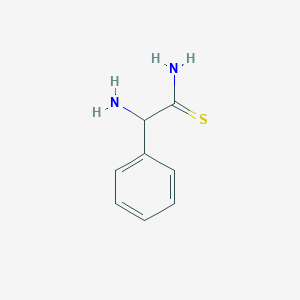
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
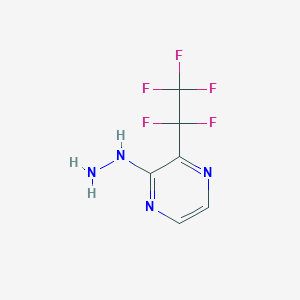
![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)
